Product packaging for 2-Methylimidazole-d3(Cat. No.:CAS No. 83413-07-4)

2-Methylimidazole-d3

Cat. No.: B1144499
CAS No.: 83413-07-4
M. Wt: 85.12
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Description

2-Methylimidazole-d3, with the methyl-d3 group, is a stable isotope-labeled analog of 2-Methylimidazole where three hydrogen atoms on the methyl group are replaced by deuterium ( 83413-07-4) . This isotopic enrichment, specified at 90% atom D, makes it an indispensable tool in modern analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary research value lies in enabling highly accurate quantification and mechanistic studies through isotope dilution mass spectrometry (ID-MS), minimizing analytical variability and improving data reliability. Key Specifications: • CAS Number: 83413-07-4 • Isotopic Purity: 90% atom D (methyl-d3) • Concentration: 1000 µg/mL (as salt) • Solvent: Methanol • Volume: 1 mL Presented as a ready-to-use solution in methanol, this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. The provided concentration allows for precise and convenient preparation of calibration standards in method development and validation for pharmaceutical, environmental, and metabolic research.

Properties

CAS No.

83413-07-4

Molecular Formula

C₄H₃D₃N₂

Molecular Weight

85.12

Synonyms

2-(Methyl-d3)-1H-imidazole;  1H-2-Methylimidazole-d3;  2-Methyl-1H-imidazole-d3;  2MZ-d3;  2MZ-H-d3;  2MZ-PW-d3;  Actiron 2MI-d3;  Curezol 2MZ-d3;  Curezol 2MZ-P-d3;  Denka CN 25-d3;  Epicure MI 2-d3;  Epikure MI 2-d3;  Imicure AMI 2-d3;  NSC 21394-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Methylimidazole D3

Established Synthetic Routes to 2-Methylimidazole (B133640) and Adaptations for Deuteration

The primary industrial synthesis of 2-methylimidazole is the Radziszewski reaction. wikipedia.orgexsyncorp.com This method and other multi-step syntheses can be adapted for deuteration by utilizing deuterated starting materials.

Radziszewski Reaction and its Deuterated Variants

The Radziszewski reaction is a one-pot synthesis that condenses an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgexsyncorp.comresearchgate.net For the synthesis of 2-methylimidazole, this involves the reaction of glyoxal (B1671930), acetaldehyde (B116499), and ammonia. wikipedia.orgexsyncorp.comcore.ac.uk To produce 2-Methylimidazole-d3, where the methyl group is deuterated, a deuterated version of acetaldehyde, acetaldehyde-d4, would be required as a precursor. The general reaction involves the condensation of these three components to form the imidazole (B134444) ring. core.ac.ukgoogle.com

The mechanism of the Radziszewski reaction has been a subject of study, with research suggesting the formation of various intermediates from the reaction of the individual components with ammonia. core.ac.uk For instance, the reaction of acetaldehyde with ammonia can form 2,4,6-trimethyl-1,3,5-hexahydrotriazine, while glyoxal and ammonia can form oligomers containing imidazole rings. core.ac.uk The interaction between these intermediates ultimately leads to the formation of 2-methylimidazole. core.ac.uk

Multi-Step Synthesis Employing Deuterated Precursors

An alternative to the one-pot Radziszewski reaction is a multi-step synthesis where deuterated precursors are introduced at specific stages. rsc.orgescholarship.org This approach offers greater control over the position of isotopic labeling. For the synthesis of this compound, a strategy could involve the synthesis of a deuterated building block that is later cyclized to form the imidazole ring. For example, a deuterated amine or a carbonyl compound could be synthesized separately and then used in a condensation reaction to form the desired deuterated imidazole. While potentially longer, this method can be advantageous for achieving high isotopic purity and for synthesizing specifically labeled isotopologues. acs.org

Direct Deuterium (B1214612) Exchange Methodologies

Direct deuterium exchange on the 2-methylimidazole molecule is a common and efficient method for deuteration. These methods involve reacting 2-methylimidazole with a deuterium source, often in the presence of a catalyst.

Transition Metal-Catalyzed Hydrogen/Deuterium Exchange

Transition metal complexes can catalyze the hydrogen/deuterium (H/D) exchange at various positions on the imidazole ring. academie-sciences.fr Metals like platinum, iridium, and rhodium have been shown to be effective for this purpose. academie-sciences.fracs.org The mechanism often involves the coordination of the metal to the imidazole ring, which activates the C-H bonds towards exchange with a deuterium source like D2O. academie-sciences.fracs.org For instance, platinum(II) complexes have been shown to enhance the rate of C(2)-H exchange in 1-methylimidazole (B24206) by a factor of 10^2 to 10^3 compared to the uncatalyzed reaction. acs.org Iron-based catalysts have also been developed for H/D exchange at (hetero)aromatic hydrocarbons using benzene-d6 (B120219) as the deuterium source under mild conditions. nih.gov Ruthenium and rhodium nanoparticles have also been used to catalyze selective H/D exchange in various organic substrates. nih.gov

Alkali-Metal-Base-Catalyzed Deuteration Processes

Alkali-metal bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can be used to catalyze the deuteration of 2-methylimidazole. nih.gov These strong bases deprotonate the C-H bonds of the imidazole ring, allowing for the incorporation of deuterium from a deuterated solvent like DMSO-d6. nih.gov The choice of base and solvent is crucial, as their properties can significantly influence the reactivity and the positions of deuteration. nih.gov For example, the use of KOtBu in DMSO-d6 has been reported for the deuteration of various organic molecules. nih.gov

Deuterium Exchange in Aqueous and Organic Media (e.g., D2O, DMSO-d6)

Deuterium exchange can be performed in various deuterated solvents, with D2O and DMSO-d6 being common choices due to their availability and effectiveness as deuterium donors. uva.esresearchgate.net The exchange is often facilitated by the presence of an acid or a base. In some cases, the NH proton of the imidazole ring can readily exchange with deuterium from D2O present in solvents like DMSO-d6. ijcce.ac.ir The acidity of the C-H protons on the imidazole ring influences the ease of exchange, with the C2-proton being particularly susceptible to exchange in imidazolium (B1220033) salts. researchgate.net The choice of solvent can also affect the rate and selectivity of the exchange process. uva.es

Control of Isotopic Purity and Regioselectivity in Deuterium Incorporation

The synthesis of this compound, where three hydrogen atoms are replaced by deuterium, requires precise control to direct the deuterium incorporation to the desired positions and to achieve a high percentage of the d3 isotopologue. The 2-methylimidazole molecule offers several sites for deuteration: the nitrogen-bound proton (N-H), two carbon-bound hydrogens on the imidazole ring (C4-H and C5-H), and three hydrogens on the methyl group (CH₃). This compound most commonly refers to 2-(methyl-d3)-1H-imidazole, where the methyl group is deuterated.

Achieving regioselectivity—the selective deuteration of a specific site—is a key challenge. Different catalytic systems exhibit different selectivities. For instance, Raney Nickel-catalyzed hydrogen-isotope exchange (HIE) in deuterated water (D₂O) shows a preference for deuteration at the C2 position of the imidazole ring under milder conditions, with exchange at the C5 position occurring under more stringent conditions, such as higher temperatures or longer reaction times. chemrxiv.org In contrast, iridium-based catalysts have been shown to be effective for H/D exchange on the methyl groups of sterically hindered bases, suggesting a potential route for selectively targeting the methyl group of 2-methylimidazole. acs.org

The most common method for producing highly deuterated imidazoles involves H/D exchange in a deuterated solvent, typically D₂O of high isotopic purity (e.g., >99 atom % D). google.com The process often involves heating the substrate with a catalyst. One documented procedure for producing perdeuterated 2-methylimidazole (2-mIM-d6) involves heating the protonated compound in D₂O with a platinum(IV) oxide (PtO₂) catalyst in a sealed vessel at high temperatures (250 °C). rsc.org To achieve high isotopic purity, this process can be repeated. rsc.org A similar principle would apply to the synthesis of this compound, with reaction conditions modified to favor deuteration of only the methyl group.

Another approach utilizes microwave irradiation to drive the deuteration reaction. A study demonstrated that heating 2-methylimidazole in D₂O with a palladium-activated carbon catalyst and aluminum powder under microwave irradiation resulted in a high yield of the deuterated product. google.com Control over isotopic purity in these methods is largely dependent on the purity of the deuterium source (D₂O) and preventing the ingress of atmospheric moisture. google.com

Optimization of Reaction Conditions for Enhanced Isotopic Yield and Efficiency

Optimizing reaction conditions is critical for maximizing the yield and isotopic enrichment of this compound while minimizing reaction time and side products. Key parameters that are manipulated include the catalyst, temperature, reaction time, and the physical method used to supply energy to the reaction system.

Catalyst Selection: The choice of catalyst is fundamental to the reaction's success.

Platinum(IV) oxide (PtO₂): Effective for achieving high levels of deuteration but often requires harsh conditions, such as high temperatures and pressures. rsc.org

Palladium on activated carbon (Pd/C): A common heterogeneous catalyst used in H/D exchange reactions. It can be highly effective when combined with microwave heating, leading to high yields in a significantly shorter time frame. google.com

Raney Nickel (RaNi): Used for HIE, its selectivity can be tuned by adjusting reaction conditions. chemrxiv.org

Temperature and Time: These two parameters are closely linked.

Conventional Heating: High temperatures (150-250 °C) and extended reaction times (several hours to a full day) are often necessary to achieve high deuterium incorporation, especially when targeting less acidic C-H bonds. chemrxiv.orgrsc.org For example, one method for producing deuterated 2-methylimidazole involved heating at 250 °C for 20 hours. rsc.org

Microwave Irradiation: This technique can dramatically reduce reaction times. A microwave-assisted synthesis of deuterated 2-methylimidazole was completed in just 60 minutes at 200 °C, achieving a product yield of 93.4%. google.com

Reaction Systems: Beyond simple batch reactors, other systems can be employed. Continuous flow systems, where the substrate solution is passed through a heated column containing the catalyst, offer potential advantages in control, scalability, and safety for HIE reactions. chemrxiv.org

The table below summarizes findings from various deuteration methodologies applicable to 2-methylimidazole.

Method Catalyst Deuterium Source Conditions Outcome Reference
Conventional HeatingPtO₂D₂O250 °C, 20 h, sealed vesselHigh deuteration (D/H ratio > 98% for d6) rsc.org
Microwave-Assisted5% Pd/C, Al powderD₂O200 °C, 60 minHigh yield (93.4%) of deuterated product google.com
Continuous Flow HIERaney NickelD₂O100-150 °CSelective deuteration, tunable by temperature chemrxiv.org

Analytical Techniques for Monitoring Deuteration Progress and Purity

A suite of analytical techniques is essential for confirming the successful synthesis of this compound, verifying its isotopic purity, and ensuring the deuterium label is in the correct position. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is a fundamental technique for assessing the degree of deuteration. The incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. google.com By integrating the remaining proton signals against a known internal standard, the deuterium incorporation percentage (or D/H ratio) can be accurately calculated. rsc.org

²H NMR: Deuterium NMR directly detects the deuterium nuclei. This method unequivocally confirms the presence of deuterium and can provide information about the specific sites of incorporation. Furthermore, the characteristics of the ²H NMR signal can offer insights into the molecular motion and local environment of the deuterated methyl group. goodinlab.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, providing direct evidence of deuterium incorporation.

GC-MS or LC-MS/MS: When coupled with a chromatographic separation technique, MS can identify the deuterated product and separate it from any remaining starting material or byproducts. google.comresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than its non-deuterated counterpart. The technique is also invaluable for quantifying the distribution of different isotopologues (e.g., d₀, d₁, d₂, d₃), which is a crucial measure of isotopic purity. researchgate.net

Other Advanced Techniques:

Microwave Rotational Resonance (MRR): This is a high-resolution spectroscopic technique capable of providing highly detailed analyses of isotopologue mixtures. It can precisely quantify the desired product as well as any under- or over-deuterated impurities, offering a level of detail that can be challenging to achieve with NMR or MS alone. nih.gov

The following table compares the primary analytical techniques used for the characterization of this compound.

Technique Information Provided Advantages Reference
¹H NMR Degree of deuteration, location of remaining protonsQuantitative, readily available, confirms loss of H google.comrsc.org
²H NMR Direct confirmation of D incorporation, location of DUnambiguous detection of deuterium, provides dynamic information goodinlab.com
Mass Spectrometry (MS) Molecular weight confirmation, isotopic distribution (purity)High sensitivity, confirms mass shift, quantifies isotopologues google.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Methylimidazole D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of 2-Methylimidazole-d3. Different NMR techniques provide specific insights into the isotopic enrichment, residual proton content, and the electronic environment of the carbon and nitrogen atoms within the molecule.

Deuterium (B1214612) (2H) NMR Spectroscopy for Isotopic Enrichment and Site Assignment

Deuterium (²H) NMR spectroscopy is instrumental in confirming the isotopic labeling and studying the molecular dynamics of this compound. In solid-state ²H NMR studies, the line shape of the spectrum is primarily influenced by nuclear quadrupolar interactions, which are sensitive to molecular motion. researchgate.net This technique allows for the analysis of molecular motion modes and rates by simulating the spectra. researchgate.net

For instance, in studies of materials incorporating deuterated imidazole (B134444) derivatives, ²H NMR can distinguish between different motional states, such as static molecules, 180° flips, and isotropic rotation. researchgate.net The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical species, which aids in spectral interpretation and the assignment of deuterated sites. sigmaaldrich.com This similarity allows for the straightforward identification of the deuterated methyl group in this compound.

Proton (1H) NMR Spectroscopy for Residual Proton Analysis and Intermolecular Interactions

Proton (¹H) NMR spectroscopy is crucial for determining the amount of residual, non-deuterated protons in a sample of this compound. The presence of residual proton signals can be identified and quantified, providing a measure of the deuteration efficiency. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used to distinguish these from the residual protons of the compound of interest. paulussegroup.compitt.edu

Furthermore, ¹H NMR is a valuable tool for studying intermolecular interactions. For example, the binding of 2-methylimidazole (B133640) to macromolecules like cytochrome c has been investigated using ¹H NMR. rsc.org Such studies provide insights into the kinetic and thermodynamic parameters of binding and the electronic structure of the complex. rsc.org

Carbon-13 (13C) NMR Spectroscopy: Deuterium Isotope Effects on Chemical Shifts and Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. A significant aspect of ¹³C NMR in the context of deuterated compounds is the observation of deuterium isotope effects (DIEs). The substitution of protons with deuterons leads to small but measurable changes in the ¹³C chemical shifts. nih.govrsc.org These isotope effects are typically upfield shifts and their magnitude depends on the number of deuterons and their proximity to the observed carbon atom. nih.gov

These long-range DIEs can be transmitted over several bonds and are useful for spectral interpretation and structural elucidation. nih.govrsc.orgnih.gov The chemical shifts of the carbon atoms in the imidazole ring and the methyl group can be precisely assigned, and any changes due to deuteration can be quantified.

Carbon AtomExpected ¹³C Chemical Shift Range (ppm)
C2 (C=N)~145
C4/C5 (C=C)~120
Methyl (CH₃/CD₃)~13

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Nitrogen-15 (15N) NMR Spectroscopy for Heteroatom Environment Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the electronic environment of the nitrogen atoms in the imidazole ring of this compound. The chemical shifts of the ¹⁵N nuclei are highly sensitive to their chemical environment, including protonation states and intermolecular interactions. nih.govacs.org For instance, the protonation of an imidazole ring can cause a significant change in the ¹⁵N chemical shift, on the order of 30 ppm. acs.org This makes ¹⁵N NMR a powerful tool for studying acid-base chemistry and hydrogen bonding involving the nitrogen atoms. While specific data for this compound is not abundant, data for the parent compound, 2-methylimidazole, is available and provides a reference. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique for the confirmation of the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. acs.orgnih.gov For this compound, HRMS can confirm the incorporation of three deuterium atoms by comparing the measured mass to the calculated exact mass. The technique is also capable of resolving the isotopic distribution pattern, which will differ from that of the non-deuterated analogue due to the presence of deuterium. This precise mass determination is critical for verifying the identity and isotopic purity of the synthesized compound.

IonCalculated m/z
[C₄H₃D₃N₂ + H]⁺86.0885
[C₄H₃D₃N₂ + Na]⁺108.0704

Note: These are calculated exact masses for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies provide critical insights into its gas-phase ion chemistry and fragmentation pathways. The introduction of three deuterium atoms on the methyl group serves as a valuable label for tracking the fate of this specific moiety during fragmentation.

In a typical Electrospray Ionization (ESI) MS/MS experiment conducted in positive ion mode, this compound would first be protonated to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 86.1. Upon collisional activation, this precursor ion undergoes a series of fragmentation reactions. The fragmentation patterns of heterocyclic compounds are often characterized by ring cleavage and the loss of small neutral molecules or radicals.

Based on established fragmentation mechanisms for similar small molecules, several characteristic pathways for the [M+H]⁺ ion of this compound can be proposed. nih.gov The primary fragmentation events likely involve the cleavage of the imidazole ring and the loss of the deuterated methyl group. The stability of the aromatic imidazole ring means that significant energy is required for its fragmentation. Common fragmentation pathways for imidazole-containing compounds include the loss of HCN or HNC, and cleavage of the C-C and C-N bonds within the ring. The presence of the deuterated methyl group allows for clear identification of fragments containing this group, as their m/z values will be shifted by 3 Da compared to the non-deuterated analog.

A plausible fragmentation pathway could involve the initial loss of a neutral ethene molecule (C₂H₂) from the ring, or the loss of the deuterated methyl radical (•CD₃). These pathways are consistent with fragmentation patterns observed for other alkyl-substituted heterocyclic compounds. wvu.edu

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Formula of Lost Neutral Fragment Ion (m/z)
86.1 [M+H - H₂CNH]⁺ H₂CNH 56.1
86.1 [M+H - CD₃]⁺ •CD₃ 68.1
86.1 [M+H - HCN]⁺ HCN 59.1

This table is based on predicted fragmentation patterns and requires experimental verification.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally sensitive to changes in mass and bond strength, making it ideal for studying isotopic effects.

Fourier Transform Infrared (FTIR) Spectroscopy: Deuterium Isotope Effects on Vibrational Modes and Hydrogen Bonding

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. The substitution of hydrogen with deuterium in this compound induces significant and predictable shifts in its FTIR spectrum due to the kinetic isotope effect. unam.mx The increased mass of deuterium compared to protium (B1232500) leads to a decrease in the vibrational frequency of modes involving the substituted atoms. ajchem-a.comajchem-a.com

The most pronounced effect is observed for the stretching vibrations directly involving the deuterium atoms. The C-H stretching vibrations of the methyl group, typically found in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at a significantly lower frequency, generally around 2100-2250 cm⁻¹. Similarly, if the N-H proton of the imidazole ring undergoes exchange with deuterium from a solvent, the broad N-H stretching band (often centered around 3100-3300 cm⁻¹) will shift to the N-D stretching region, typically around 2240–2350 cm⁻¹. mdpi.com

Deuteration also affects hydrogen bonding. The strength of hydrogen bonds (or deuterium bonds) can be subtly altered, which in turn influences the position and shape of the vibrational bands, particularly the N-H/N-D stretching and bending modes. These shifts provide detailed information about intermolecular interactions in the solid state or in solution. mdpi.com

Table 2: Comparison of Key FTIR Vibrational Modes for 2-Methylimidazole and this compound

Vibrational Mode 2-Methylimidazole Approx. Frequency (cm⁻¹) This compound Predicted Frequency (cm⁻¹) Comments
N-H Stretch ~3140 ~3140 Unaffected by CD₃ substitution.
C-H Stretch (Aromatic) ~3100 ~3100 Unaffected by CD₃ substitution.
C-H Stretch (Methyl) 2900-3000 N/A Replaced by C-D stretch.
C-D Stretch (Methyl) N/A 2100-2250 Significant redshift due to isotope effect. unam.mx
Imidazole Ring Stretch 1450-1600 1450-1600 (with slight shifts) Minor shifts due to coupling with methyl group modes.
C-H Bend (Methyl) 1380-1470 N/A Replaced by C-D bend.

Raman Spectroscopy: Analysis of Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique structural fingerprint of a molecule. mdpi.com For this compound, the Raman spectrum will show isotopic shifts analogous to those seen in FTIR.

The Raman spectrum of non-deuterated 2-methylimidazole displays characteristic peaks for the imidazole ring modes and the methyl group vibrations. nih.govresearchgate.net In this compound, the C-D stretching and bending vibrations will appear at lower wavenumbers compared to their C-H counterparts in the non-deuterated species. These shifts are invaluable for assigning vibrational modes and confirming the site of isotopic labeling. nih.gov The unique pattern of peaks in the Raman spectrum of this compound serves as a distinct structural signature, allowing for its unambiguous identification. cityu.edu.hk

Table 3: Key Raman Shifts for Structural Fingerprinting of 2-Methylimidazole

Compound Ring Breathing (cm⁻¹) C-H Aromatic Stretch (cm⁻¹) C-H Methyl Stretch (cm⁻¹)

In this compound, the C-H methyl stretch would be absent and replaced by a C-D stretch at a lower frequency, providing a clear marker for the deuterated compound.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Studies on 2-methylimidazole (2MI) have shown that it crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. worldscientific.com The crystal structure reveals a network of molecules linked by N-H···N hydrogen bonds.

Table 4: Single-Crystal X-ray Diffraction Data for 2-Methylimidazole

Parameter Value Reference
Crystal System Orthorhombic worldscientific.com
Space Group P2₁2₁2₁ worldscientific.com
a (Å) 5.9957 worldscientific.com
b (Å) 8.1574 worldscientific.com
c (Å) 9.7010 worldscientific.com
Volume (ų) 474.47 worldscientific.com

These crystallographic parameters for 2-methylimidazole are expected to be nearly identical for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. creative-biostructure.com Every crystalline material produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. pmda.go.jp

The PXRD pattern of a microcrystalline sample of this compound would be compared against a standard pattern obtained from a known pure sample or calculated from single-crystal data. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. tandfonline.comworldscientific.com The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice. Any significant deviation from the reference pattern could indicate the presence of impurities or a different polymorphic form.

Table 5: Prominent Powder X-ray Diffraction Peaks for 2-Methylimidazole

2θ (degrees) d-spacing (Å) Relative Intensity
11.5 7.7 Strong
18.2 4.9 Medium
23.1 3.8 High
26.5 3.4 Medium

This table presents representative peaks for non-deuterated 2-methylimidazole and serves as a reference for the characterization of this compound samples. Data derived from typical patterns reported in literature. tandfonline.comworldscientific.com

Compound Name Table

Compound Name
2-Methylimidazole
This compound
Ethene
Hydrogen Cyanide

Applications of 2 Methylimidazole D3 in Coordination Chemistry and Metal Organic Frameworks Mofs Research

Ligand Design and Coordination Modes in Metal Complexes

The substitution of hydrogen with deuterium (B1214612) in the methyl group of 2-methylimidazole (B133640) introduces subtle yet significant changes that researchers can exploit to gain deeper insights into the behavior of metal complexes.

Synthesis and Structural Analysis of Novel Deuterated Coordination Compounds

The synthesis of coordination compounds using 2-Methylimidazole-d3 allows for the preparation of novel materials with specific properties. These deuterated complexes are particularly amenable to characterization by techniques such as neutron diffraction, which is highly sensitive to the location of deuterium atoms. This enables a more precise determination of molecular structures and intermolecular interactions, including hydrogen bonding. nih.gov The use of deuterated ligands can also be advantageous in NMR spectroscopy, where the absence of certain proton signals can simplify complex spectra and aid in structural elucidation. ruc.dk

Role as a Building Block in Metal-Organic Framework (MOF) Synthesis

2-Methylimidazole is a fundamental building block for a well-known subclass of MOFs called Zeolitic Imidazolate Frameworks (ZIFs). nih.govresearchgate.net The use of its deuterated counterpart, this compound, offers unique advantages in the synthesis and characterization of these porous materials.

Fabrication of Zeolitic Imidazolate Frameworks (ZIFs) (e.g., ZIF-8) with Deuterated Linkers

Table 1: Common Synthesis Methods for ZIF-8

Synthesis Method Precursors Solvents/Conditions Reference
Solvothermal Zinc nitrate (B79036) hexahydrate, 2-methylimidazole Dimethylformamide (DMF) or Methanol (B129727) (MeOH) aimspress.com
Hydrothermal Zinc nitrate hexahydrate, 2-methylimidazole Water, often with surfactants aimspress.com
Mechanochemical Basic zinc carbonate, 2-methylimidazole Solvent-free or with minimal solvent, ball milling nih.govmdpi.com

Tailoring MOF Structure, Porosity, and Stability through Deuterium Labeling

While the primary structure of a MOF is determined by the coordination geometry of the metal and the linker, subtle modifications like isotopic labeling can influence its properties. Deuterium labeling can affect the framework's flexibility and its interaction with guest molecules. For instance, the quantum sieving effect, which is crucial for hydrogen isotope separation, relies on the subtle differences in the zero-point energies of hydrogen and deuterium interacting with the MOF's pores. rsc.org The use of deuterated linkers can fine-tune these interactions, potentially enhancing the selectivity of the MOF for specific isotopes.

Deuterium Labeling for Mechanistic Insights into MOF Formation and Growth

One of the most significant applications of this compound is in elucidating the mechanisms of MOF formation. Techniques like in situ NMR spectroscopy can be employed to track the consumption of the deuterated linker during the synthesis process. researchgate.netd-nb.infonih.gov This allows for real-time monitoring of the kinetics of crystal nucleation and growth, providing invaluable data for understanding how different synthesis parameters influence the final product. researchgate.net For example, studies using deuterated formic acid have helped to understand its role in the synthesis of MOF-5. nih.gov Similarly, deuterium labeling experiments have been instrumental in understanding the phase transitions in flexible MOFs upon gas adsorption. rsc.org

Table 2: Compound Names

Compound Name
This compound
2-Methylimidazole
Zeolitic Imidazolate Frameworks (ZIFs)
ZIF-8
Metal-Organic Frameworks (MOFs)
Deuterated ZIF-8 (d-ZIF-8)

Gas Adsorption and Separation Studies in Deuterated MOFs

The use of this compound in the synthesis of MOFs, such as deuterated ZIF-8, offers unique insights into gas adsorption phenomena. The altered properties of the deuterated framework can influence gas sorption dynamics and selectivity and serve as a probe for understanding adsorption mechanisms at a molecular level.

Isotopic Effects on Gas Sorption Dynamics and Selectivity in Porous Materials

The substitution of hydrogen with deuterium in the 2-methylimidazole linker can lead to measurable differences in gas adsorption behavior. This is known as the isotopic effect, which arises from the mass difference between hydrogen and deuterium, affecting the vibrational modes of the MOF framework. These changes can influence the framework's flexibility and its interactions with guest molecules.

Research on ZIF-8 has shown that the framework exhibits a certain degree of flexibility, which allows molecules larger than its theoretical pore diameter to be adsorbed. scielo.br The dynamics of the imidazolate linkers, including the "swing effect" of the methyl groups, play a crucial role in this process. acs.org By using this compound, the vibrational dynamics of these linkers are altered, which can, in turn, affect gas sorption.

Studies comparing the adsorption of hydrogen (H2) and deuterium (D2) in ZIF-8 have demonstrated quantum sieving effects, where the lighter isotope is adsorbed preferentially. researchgate.net While this work focuses on the isotopes of the gas, the principle of isotopic effects influencing adsorption is clearly established. The use of a deuterated framework like ZIF-8 synthesized with this compound would further modulate these interactions. For instance, the hydrophobicity of ZIF-8, a key factor in its low water uptake, is attributed in part to the methyl group of the imidazolate linker. scielo.br Deuteration of this group could subtly alter these hydrophobic interactions.

Probing Adsorption Sites and Diffusion Pathways via Deuterated Linkers

One of the most significant applications of this compound in MOF research is in conjunction with neutron scattering techniques, such as quasi-elastic neutron scattering (QENS) and inelastic neutron scattering (INS). mdpi.comosti.gov Hydrogen has a large incoherent neutron scattering cross-section, which can overwhelm the signal from adsorbed gas molecules. By synthesizing the MOF with deuterated linkers, this background scattering is significantly reduced, allowing for a clearer observation of the dynamics of the guest molecules. acs.orgmdpi.com

This approach has been successfully used to study the diffusion of methane (B114726) (CH4) in a perdeuterated ZIF-8 framework. acs.orgresearchgate.net QENS measurements allowed for the characterization of methane diffusion at a molecular level, revealing that the organic linkers hinder the passage of molecules between cages. researchgate.net The study provided a comparison between microscopic and mesoscopic diffusion measurements, showing good agreement and indicating the absence of diffusion-obstructing defects. acs.orgresearchgate.net

Similarly, INS studies on ZIF-8 have been employed to understand its performance upon gas adsorption at cryogenic temperatures. osti.gov The use of deuterated ZIF-8 in such studies helps to gain insights into the adsorption performance, including the potential swinging of the imidazolate linkers. osti.gov Furthermore, NMR analysis of ZIF-8 synthesized with highly deuterated 2-methylimidazole linkers has been used to study the incorporation of defect sites within the framework. nih.gov

Catalytic Applications of Metal-Organic Frameworks Incorporating this compound

Deuterium labeling is a well-established method for elucidating reaction mechanisms, and its application to MOF-based catalysts is a growing area of research. thalesnano.comslideshare.net By incorporating this compound into catalytically active MOFs, researchers can gain valuable information about reaction pathways and the influence of the framework on catalytic performance.

Heterogeneous Catalysis: Reaction Mechanism Elucidation and Active Site Characterization

MOFs are used as heterogeneous catalysts due to their high surface area and tunable active sites. mdpi.comchinesechemsoc.org Isotopic labeling with deuterium is a powerful technique to probe reaction mechanisms. thalesnano.comrsc.org While direct studies on this compound in catalytic ZIFs are specific, the principles are demonstrated in related systems. For example, in the methanolysis of aminoborane (B14716983) catalyzed by AuPd nanoparticles encapsulated in ZIF-8, the use of deuterated methanol (CD3OD) was crucial in determining the reaction mechanism. rsc.orgrsc.org

The kinetic isotope effect (KIE), which is the ratio of the reaction rate with the light isotope to that with the heavy isotope (kH/kD), provides information about bond-breaking events in the rate-determining step. libretexts.orgprinceton.edu In the AuPd@ZIF-8 system, a large primary KIE was observed when using deuterated methanol, indicating that the cleavage of the O-H bond of methanol is the rate-determining step. rsc.orgrsc.org This study highlights how isotopic labeling, in this case of the reactant, can elucidate the mechanism in a MOF-catalyzed reaction. The use of a deuterated linker like this compound could similarly probe the involvement of the framework's C-H bonds in a catalytic cycle.

Influence of Deuterium Labeling on Catalytic Activity and Selectivity

The replacement of hydrogen with deuterium can influence the rate and selectivity of a catalytic reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgontosight.ai A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction through steric or electronic effects. princeton.edu

In the context of MOFs, this can be a valuable tool. For the AuPd@ZIF-8 catalyzed methanolysis of aminoborane, the KIE (kH/kD) was found to be 2.2 in the dark and 3.4 under visible light irradiation when using deuterated methanol. rsc.org These values confirm that the O-H bond cleavage of methanol is indeed the rate-determining step in both cases. rsc.org

While this example uses a deuterated solvent, the principle extends to deuterated linkers. If the methyl group of the 2-methylimidazole linker in a ZIF were involved in the reaction mechanism, for instance through hydrogen bonding with a substrate or by participating in a proton transfer step, using this compound would result in a measurable KIE. This would provide direct evidence for the active role of the linker in the catalytic process.

Catalyst SystemReactant/SolventIsotopic LabelKIE (kH/kD)Mechanistic InsightReference
AuPd@ZIF-8MethanolCD3OD2.2 (dark)O-H bond cleavage is the rate-determining step. rsc.org
AuPd@ZIF-8MethanolCD3OD3.4 (visible light)O-H bond cleavage is the rate-determining step. rsc.org

This interactive table summarizes the kinetic isotope effect data from the AuPd@ZIF-8 catalyzed methanolysis of aminoborane, demonstrating the utility of isotopic labeling in mechanistic studies of MOF-based catalysts.

Mechanistic Investigations and Reactivity Studies Involving 2 Methylimidazole D3

Probing Reaction Mechanisms with Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavier isotope, deuterium, at the methyl group of 2-methylimidazole (B133640) creates a molecule with nearly identical electronic properties but a different mass. This mass difference is the foundation for its use in mechanistic studies.

Kinetic Isotope Effects (KIE) in Organic and Organometallic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org For 2-methylimidazole-d3, the focus is on the C-H versus C-D bond-breaking events. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction. scribd.comnih.gov

In the realm of organic chemistry, 2-methylimidazole and its deuterated counterpart can be involved in reactions such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). researchgate.net For instance, in a reaction where a C-H bond of the methyl group is cleaved, a significant primary KIE would be expected. The observation of a large KIE (typically > 2) suggests a transition state where the C-H/C-D bond is significantly weakened. Conversely, the absence of a KIE (kH/kD ≈ 1) indicates that this bond is not broken in the rate-limiting step. princeton.edu

In organometallic chemistry, deuterated imidazoles are instrumental in studying mechanisms of C-H activation, a fundamental process in catalysis. scribd.com The reaction of a metal complex with this compound can help determine whether the C-H bond activation is the rate-determining step. A substantial KIE would support a mechanism where the cleavage of the C-D bond is kinetically significant. nih.gov

Reaction TypeExpected KIE (kH/kD)Mechanistic Implication
C-H/C-D bond cleavage in rate-determining step> 2Significant bond breaking in the transition state.
No C-H/C-D bond cleavage in rate-determining step≈ 1Bond to the isotopic label is not broken in the slow step.
Inverse KIE< 1Tighter bonding to the isotope in the transition state. researchgate.net

Elucidation of Proton Transfer and Deuterium Exchange Pathways

This compound is pivotal in tracing proton and deuteron (B1233211) transfer pathways in various chemical systems. researchgate.net The deuterium label acts as a tracer, allowing researchers to follow the movement of atoms between different molecules or within a single molecule. For example, in acid-base catalysis, this compound can be used to determine if the methyl protons are involved in proton shuttling mechanisms.

Studies have shown that in certain systems, the deuterium from this compound can exchange with protons from other molecules, such as water or other protic solvents. libretexts.org The rate and extent of this H/D exchange provide insights into the lability of the methyl protons and the accessibility of the deuterium atoms to exchange sites. This is particularly relevant in understanding proton conduction in materials like protic ionic liquids, where imidazole-based cations play a crucial role. researchgate.netacs.org

Role in Enzyme Mimicry and Bioinorganic Systems

The imidazole (B134444) moiety is a fundamental component of the amino acid histidine, which frequently participates in the active sites of enzymes. aip.org Consequently, deuterated imidazoles like this compound are valuable probes in the study of enzyme mechanisms and the design of biomimetic systems.

Deuterated Imidazoles as Probes for Active Site Analogues and Ligand-Protein Interactions

By incorporating this compound into synthetic molecules that mimic the active sites of enzymes, researchers can gain insights into ligand-protein interactions. nih.gov The deuterium label can be monitored using techniques like NMR spectroscopy to understand how the ligand binds to a protein or a model complex. nih.gov Changes in the NMR signal of the deuterated methyl group upon binding can provide information about the local environment and the proximity of the ligand to other functional groups.

Furthermore, altering the natural substrate of an enzyme with a deuterated analogue allows for a controlled investigation of the active site without resorting to mutations that could alter the protein's structure. charlotte.edu This approach helps in understanding the specificity and selectivity of enzymes. charlotte.edu

Studies of Proton/Deuteron Shuttling Mechanisms in Biomimetic Models

Many enzymatic reactions involve intricate proton relay networks, often referred to as proton shuttles, to facilitate catalysis. researchgate.net These networks are responsible for transferring protons over significant distances within the enzyme's active site. Biomimetic models incorporating this compound can be designed to study these proton/deuteron shuttling mechanisms.

By tracking the movement of the deuterium label, it is possible to map out the pathway of proton transfer and identify the key functional groups involved in the shuttle. This information is crucial for understanding how enzymes achieve their remarkable efficiency and for designing artificial catalysts that can mimic these natural systems.

Acid-Base Chemistry and Tautomerism Studies

The imidazole ring of 2-methylimidazole can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. aip.orgresearchgate.net While the methyl group itself is not directly involved in this tautomerism, the electronic properties of the ring, which are influenced by the methyl substituent, play a role in the tautomeric equilibrium.

The use of this compound in studying the acid-base properties primarily revolves around its ability to act as a labeled base or conjugate acid. The pKa of the imidazolium (B1220033) ion can be subtly influenced by deuteration, and this can be used to probe reactions that are sensitive to small changes in acidity or basicity. nih.gov

Spectroscopic Identification and Characterization of Deuterated Tautomers

2-Methylimidazole can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. aip.org Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are instrumental in identifying and characterizing these tautomers.

Deuteration at the methyl group provides a unique spectroscopic handle. Solid-state deuterium NMR has been employed to study deuterated 2-methylimidazole bound to metalloenzymes. goodinlab.com These studies can reveal information about the motion and dynamics of the imidazole ring within a protein's active site. goodinlab.com The chemical shifts and line shapes of the deuterium NMR signals are sensitive to the local electronic environment and any dynamic processes, such as ring flipping. goodinlab.com

IR spectroscopy is also a powerful tool for studying tautomerism. The N-H and N-D stretching vibrations are particularly informative. researchgate.net In studies of 4(5)-methylimidazole, the N-H stretching mode has been used to identify and quantify the relative abundance of the two tautomers in the gas phase. aip.org Similar approaches can be applied to this compound to understand the influence of methyl group deuteration on the tautomeric equilibrium. Quantum chemical calculations are often used in conjunction with experimental spectroscopy to assign vibrational modes and predict the relative stabilities of the tautomers. acs.org

Photophysical and Photochemical Research

Excited State Dynamics and Energy Transfer Mechanisms in Deuterated Systems

The photophysical properties of molecules like 2-methylimidazole are governed by the dynamics of their excited states. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can undergo various processes, including fluorescence, phosphorescence, and non-radiative decay. Deuteration can significantly impact these processes.

Studies on related systems have shown that the absorption of a photon can trigger intramolecular charge transfer, which in turn influences subsequent events like proton transfer. acs.org In the context of this compound, the deuteration of the methyl group can alter the vibrational energy landscape of both the ground and excited states. This can affect the rates of energy transfer and other excited-state processes.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, are fundamental in many photophysical applications. acs.orgnih.gov These processes are sensitive to the electronic coupling and spectral overlap between a donor and an acceptor molecule. While direct studies on this compound are not detailed in the provided results, research on metal-organic frameworks (MOFs) incorporating 2-methylimidazole as a linker provides insights into potential energy transfer pathways. acs.orgnih.govresearchgate.net In such systems, energy can be transferred between the linker molecules or from a guest molecule to the framework. acs.orgnih.govresearchgate.net The deuteration of the linker could subtly modify these energy transfer efficiencies.

Influence of Deuteration on Non-Radiative Decay Pathways and Luminescence Properties

Deuteration is a well-established strategy for enhancing the luminescence efficiency of molecules by suppressing non-radiative decay pathways. researchgate.net Non-radiative decay often occurs through vibrational relaxation, where the electronic excitation energy is dissipated as heat into the surrounding environment. The C-H vibrations are high-frequency modes that can efficiently couple to the electronic states and facilitate this energy loss.

By replacing hydrogen with deuterium, the frequency of these vibrations is lowered (the "deuterium isotope effect"). This reduction in vibrational frequency decreases the efficiency of the non-radiative decay channels, leading to an increase in the luminescence quantum yield and a longer excited-state lifetime. researchgate.net This effect has been observed in various luminescent materials, including iridium complexes and thermally activated delayed fluorescence (TADF) emitters. researchgate.net

In the case of 2-methylimidazole, its incorporation into systems like zeolitic imidazolate frameworks (ZIFs) can lead to luminescent materials. The emission of ZIF-8, which is constructed from zinc ions and 2-methylimidazole linkers, is attributed to the linker. rsc.org Theoretical and experimental studies on the interaction of a fluorophore with 2-methylimidazole have shown that changes in non-radiative decay processes can significantly alter fluorescence properties. cardiff.ac.ukrsc.org Encapsulating a fluorophore within a ZIF-8 matrix has been shown to decrease the non-radiative decay rate, likely due to the rigidification of the dye molecule. rsc.org Therefore, using this compound as a linker in such frameworks is expected to further reduce non-radiative decay and enhance the luminescence properties of the resulting material.

Table 2: Potential Effects of Deuteration on Photophysical Properties

PropertyExpected Effect of Deuteration (H to D)Rationale
Non-Radiative Decay RateDecreaseLower frequency of C-D vs. C-H vibrations reduces vibrational quenching efficiency. researchgate.net
Luminescence Quantum YieldIncreaseSuppression of non-radiative pathways leads to a higher probability of radiative decay (fluorescence/phosphorescence). researchgate.net
Excited-State LifetimeIncreaseA slower non-radiative decay rate results in a longer-lived excited state. cardiff.ac.ukrsc.org

Reaction Mechanisms in Polymerization and Curing Processes (e.g., Epoxy Resins)

2-Methylimidazole is widely used as a curing agent and accelerator for epoxy resins. researchgate.netthreebond.co.jpcspinet.org The curing process involves the ring-opening polymerization of the epoxy groups, leading to a cross-linked polymer network. The mechanism of this process is complex and can proceed through different pathways.

The generally accepted mechanism involves the initial reaction of the pyridine-type nitrogen of the imidazole with an epoxy group to form a 1:1 adduct. researchgate.net This is followed by a proton transfer, which activates another epoxy group to react, forming a 1:2 adduct. researchgate.net This adduct then initiates anionic polymerization of the epoxy resin. researchgate.net

The use of this compound can provide insights into the kinetics and mechanism of these reactions through the kinetic isotope effect. If a C-H bond at the methyl group were to be broken in the rate-determining step of a side reaction, deuteration would lead to a significant decrease in the rate of that step. However, the primary curing mechanism does not directly involve the methyl group's C-H bonds. researchgate.netresearchgate.net

The polymerization can be influenced by factors such as the concentration of the imidazole and the reaction temperature. researchgate.netmdpi.com The process is typically a chain-reaction polymerization involving initiation, propagation, and termination steps. uomustansiriyah.edu.iqmdpi.com While the primary role of 2-methylimidazole is as a catalyst, its structure and reactivity are crucial for achieving the desired properties of the final cured resin.

Computational and Theoretical Studies of 2 Methylimidazole D3

Quantum Chemical Calculations for Structural Elucidation and Spectroscopic Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and wavefunctions.

Density Functional Theory (DFT) has become a primary tool for computational studies of imidazole-based systems due to its favorable balance of accuracy and computational cost. researchgate.netq-chem.com DFT calculations are routinely used to determine the equilibrium geometry, vibrational modes, and electronic properties of 2-methylimidazole (B133640) and its deuterated analogues. researchgate.netnih.gov

Geometry Optimization: The optimization of the molecular structure of 2-methylimidazole has been performed using functionals like B3LYP with basis sets such as 6-31G(d,p). researchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray diffraction. researchgate.net For 2-Methylimidazole-d3, the substitution of hydrogen with deuterium (B1214612) in the methyl group has a negligible effect on the calculated equilibrium geometry due to the small difference in mass and identical electronic properties. The primary impact of this isotopic substitution is on the molecule's vibrational properties.

Vibrational Frequencies: DFT calculations are instrumental in predicting infrared (IR) and Raman spectra. nih.gov Theoretical vibrational frequencies for 2-methylimidazole have been computed, allowing for the assignment of experimental spectral bands. up.ac.zascience.gov The most significant and predictable effect of deuterating the methyl group is the shift of vibrational frequencies involving the substituted atoms. The stretching frequencies of C-D bonds are expected to be lower than those of C-H bonds by a factor of approximately 1/√2, a consequence of the increased reduced mass of the C-D oscillator. This isotopic shift is a key signature used to confirm deuteration and to study molecular interactions.

Table 1: Comparison of Calculated C-H and Predicted C-D Vibrational Frequencies (cm⁻¹) in 2-Methylimidazole Note: C-H frequencies are based on DFT calculations for the non-deuterated compound. C-D frequencies are estimated based on the reduced mass relationship and serve as a prediction for this compound.

Vibrational Mode Calculated C-H Frequency (cm⁻¹) Predicted C-D Frequency (cm⁻¹)
Methyl Asymmetric Stretch ~2962 ~2150
Methyl Symmetric Stretch ~2924 ~2125

Electronic Structure: DFT is also employed to analyze the electronic structure, including the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net Studies on 2-methylimidazole show how the methyl group influences the electronic properties of the imidazole (B134444) ring. researchgate.net These electronic properties, which govern the molecule's reactivity and intermolecular interactions, are largely unaffected by the H/D isotopic substitution in the methyl group.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy than standard DFT for electronic structure and energy calculations, albeit at a greater computational expense. aip.org These methods are crucial for benchmarking DFT results and for studying systems where electron correlation is particularly important. aip.org

For the 2-methylimidazole system, ab initio calculations have been used to investigate its interaction with other molecules, such as in the formation of strong hydrogen-bonded complexes. rsc.org A study on the methyl imidazole⋯HCl complex used the MP2 level of theory to predict a strong N⋯H⋯Cl hydrogen bond. rsc.org Such high-level calculations are essential for accurately describing the potential energy surface of a reaction. This is a prerequisite for studying reactivity and predicting kinetic isotope effects (KIEs), where the subtle zero-point energy differences between the deuterated and non-deuterated species, which arise from changes in vibrational frequencies, can significantly influence reaction rates.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Structure

Molecular Dynamics (MD) Simulations for Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions that are not accessible from static quantum chemical calculations. nih.gov These simulations rely on force fields, which are sets of parameters describing the potential energy of the system.

MD simulations have been performed to study 2-methylimidazole in various environments. In solution, simulations can reveal details about solvation, diffusion, and the stability of the molecule in different solvents. researchgate.netacs.org In the solid state, MD is used to understand the structure and flexibility of materials like zeolitic imidazolate frameworks (ZIFs), where 2-methylimidazolate acts as an organic linker. osti.govresearchgate.net For instance, the flexibility of the 2-methylimidazole linkers in the ZIF-8 framework is associated with the material's ability to host large guest molecules. researchgate.net

For this compound, an MD simulation would be constructed by using the same force field parameters as the non-deuterated form, but with the atomic masses of the three methyl hydrogens changed to that of deuterium. While the interaction potentials remain the same, this mass change would lead to subtle alterations in the simulated dynamics. For example, the translational and rotational diffusion coefficients would be slightly different, and the frequencies of high-frequency bond vibrations would be altered, consistent with the predictions from quantum chemical calculations.

2-Methylimidazole is a common ligand in coordination chemistry and a model for the histidine residue in metalloproteins. wikipedia.orgnih.gov Its interactions with metal ions like Fe(II/III), Zn(II), and Co(II) have been extensively studied. nih.govchemrxiv.orgchemrxiv.org Computational methods, particularly DFT, are used to investigate the spin states and energetics of these metal complexes. chemrxiv.orgchemrxiv.org

The use of deuterated analogues provides a powerful experimental and computational probe for these interactions. A solid-state deuterium NMR study was performed on a mutant of cytochrome c peroxidase where the proximal histidine was replaced by deuterated 2-methylimidazole (specifically, a methyl-d3 group on a perdeuterated 2-MeIm). researchgate.net The deuterium NMR signal from the bound ligand provided direct information about the electronic environment at the active site. researchgate.net Such experimental data on deuterated analogues are critical for validating and refining the computational models used to describe ligand-metal and ligand-substrate dynamics.

Simulations of this compound in Solution and Solid States

Prediction of Isotopic Effects on Spectroscopic Signatures and Reaction Kinetics

Isotopic substitution, particularly H/D substitution, is a cornerstone of mechanistic chemistry. Computational methods are essential for predicting and interpreting the resulting isotopic effects.

The primary influence of deuteration is on the zero-point vibrational energy (ZPVE) of the molecule. Because deuterium is heavier than hydrogen, the ZPVE of a C-D bond is lower than that of a C-H bond. This difference manifests in two key areas:

Spectroscopic Signatures: As discussed in section 6.1.1, the most direct spectroscopic consequence of deuteration is the red-shifting (lowering of frequency) of vibrational modes associated with the substituted atom. researchgate.net This effect is readily calculated using DFT and is a key tool for assigning spectra. Studies on hydrogen bonding in 2-methylimidazole crystals have shown that H/D isotopic effects can be observed in the IR spectra of the hydrogen bonds, providing insight into their structure and dynamics. thegoodscentscompany.com

Reaction Kinetics: The change in ZPVE upon isotopic substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction differs for the deuterated and non-deuterated isotopologues. If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting H with D typically leads to a slower reaction rate (a "primary" KIE > 1). This is because the ZPVE difference between C-H and C-D bonds is greater in the reactant than in the transition state. Direct dynamics studies on a model of the carbonic anhydrase active site, which included a methylimidazole moiety, used calculations to determine KIEs for proton transfer steps, highlighting the importance of quantum tunneling. acs.org For this compound, any reaction involving the methyl group could exhibit a KIE, and computational modeling would be the key to predicting its magnitude and understanding the underlying reaction mechanism. acs.orgscribd.com

Development of Force Fields and Advanced Computational Models for Deuterated Heterocyclic Systems

The study of deuterated heterocyclic systems like this compound through computational and theoretical methods requires robust models that can accurately account for the subtle yet significant effects of isotopic substitution. The development of force fields and advanced computational models is crucial for simulating the behavior of these molecules and interpreting experimental data.

Classical molecular mechanics force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems. nih.gov Standard force fields such as AMBER (and its General Amber Force Field, GAFF), CHARMM (and its General Force Field, CGenFF), and OPLS-AA have been developed to handle a wide range of organic molecules, including heterocycles. nih.govrsc.orgacs.org The parameterization of these force fields is a meticulous process that aims to reproduce experimental and high-level quantum mechanical (QM) data. nih.govnih.gov This involves defining parameters for bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions). nih.gov For heterocyclic compounds, this process can be particularly challenging due to their unique electronic structures and intermolecular interaction capabilities, such as hydrogen bonding. acs.org

The development of a force field for a molecule like this compound builds upon the established parameters for similar, non-deuterated structures. The primary adjustment for deuteration in a classical force field is the modification of the atomic mass for the deuterium atom. This change does not alter the underlying potential energy surface defined by the force field parameters but has a significant impact on the dynamics of the system. Properties that depend on atomic motion, such as vibrational frequencies and diffusion coefficients, are directly affected by this mass change.

More advanced computational models are often required to capture the nuanced effects of deuteration beyond simple mass changes. Quantum mechanical methods, such as Density Functional Theory (DFT), are frequently employed to study deuterated systems. researchgate.net Methods like B3LYP, often paired with extensive basis sets like 6-311++G**, can be used to calculate optimized geometries, vibrational frequencies, and other molecular properties. researchgate.netnih.gov Theoretical studies on imidazole and its deuterated derivatives have successfully used such methods to reproduce the effects of deuteration on vibrational spectra, including the characteristic frequency shifts of N-D stretching modes compared to N-H modes. researchgate.net

For dynamic phenomena, ab initio molecular dynamics (AIMD) offers a powerful approach. whiterose.ac.uk AIMD methods, such as the ab initio multiple cloning (AIMC) technique, propagate trajectories on a potential energy surface calculated "on-the-fly" using electronic structure methods. whiterose.ac.uk This avoids the need for pre-parameterized force fields and can provide a more accurate description of chemical dynamics, including bond-breaking and forming events. Studies on the photodissociation dynamics of imidazole and its deuterated isotopologues have demonstrated that such methods can elucidate the influence of deuteration on reaction pathways and timescales, noting, for instance, a lower rate of dissociation for the N-D bond compared to the N-H bond due to the lower vibrational frequency. whiterose.ac.uk

The development process for these models often involves a combination of theoretical calculations and validation against experimental data. For instance, semiexperimental techniques derive equilibrium rotational constants from experimental ground-state constants and corrections from ab initio cubic force fields to determine highly accurate molecular structures. acs.orgnih.gov This synergy between computation and experiment is vital for refining models and ensuring their predictive accuracy for complex systems like this compound.

Below are tables summarizing the computational methods used for heterocyclic systems and a comparison of theoretical and experimental vibrational frequencies for imidazole, which serves as a model for understanding the effects of deuteration.

Table 1: Computational Methods for Heterocyclic Systems

Method Type Specific Method/Force Field Typical Application Key Features
Classical Force Field GAFF (General Amber Force Field) Molecular Dynamics (MD) Simulations Broad coverage for organic molecules; transferable parameters. rsc.org
CGenFF (CHARMM General FF) MD Simulations of drug-like molecules Compatible with CHARMM biomolecular force fields; detailed parameterization protocol. nih.gov
OPLS-AA Liquid Simulations Optimized for condensed-phase properties; uses partial charges from electrostatic potential fitting. acs.org
Quantum Mechanics DFT (B3LYP, M06-L, etc.) Geometry Optimization, Vibrational Analysis Calculation of electronic structure, reaction energies, and spectroscopic properties. researchgate.netnih.govacs.org
MP2 (Møller-Plesset) High-accuracy energy and structure calculations A post-Hartree-Fock method that includes electron correlation. researchgate.net

| Advanced Dynamics | AIMD (Ab Initio Molecular Dynamics) | Simulation of chemical reactions and dynamics | Potential energy is calculated "on-the-fly" with QM methods, avoiding force field parameterization. whiterose.ac.uk |

Table 2: Example Vibrational Frequencies (cm⁻¹) for Imidazole and Imidazole-d1 This table illustrates the typical shifts observed upon deuteration, which advanced computational models aim to predict. The data is based on findings for imidazole as a parent compound.

Vibrational ModeExperimental Frequency (Imidazole)Calculated Frequency (Imidazole)Experimental Frequency (Imidazole-d1, N-D)Calculated Frequency (Imidazole-d1, N-D)
N-H/N-D Stretch ~2830Varies by method~2150Varies by method
C-H Stretch 3148, 3132Varies by method3148, 3132Varies by method

Note: The values are approximate and serve for illustrative purposes. The calculated frequencies are highly dependent on the level of theory and basis set used. The N-H stretching band is typically broad and complex. researchgate.net

Emerging Research Directions and Future Prospects of 2 Methylimidazole D3

Novel Applications in Advanced Materials Science

The introduction of deuterium (B1214612) into the building blocks of materials can have profound effects on their macroscopic properties and performance. For 2-Methylimidazole-d3, its role as a deuterated ligand and a component in functional systems is an area of growing interest, with potential impacts on polymer science, energy storage, and smart materials.

Deuterated Ligands in Polymer Science and Engineering

In the realm of polymer science, 2-methylimidazole (B133640) and its derivatives are recognized for their role as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgfishersci.beresearcher.liferesearchgate.nettandfonline.comrsc.orgnih.govrsc.orgresearchgate.netacs.orginorgchemres.org These materials possess highly ordered structures and tunable porosity, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. The use of this compound as a ligand in the synthesis of these polymers is an emerging area of research. The primary advantage of incorporating deuterium is the "kinetic isotope effect," where the increased mass of deuterium can lead to stronger C-D bonds compared to C-H bonds. This can enhance the thermal and chemical stability of the resulting polymer framework.

While direct studies on polymers synthesized with this compound are still nascent, the principles of using deuterated building blocks are established. Research in related areas suggests that such polymers could exhibit improved lifetimes and performance under harsh operating conditions. The subtle changes in vibrational modes due to deuteration can also influence the photophysical properties of the resulting materials, a feature that could be exploited in the design of novel optical or electronic devices.

Table 1: Potential Effects of Deuteration on Polymer Properties

PropertyStandard Polymer (with 2-Methylimidazole)Deuterated Polymer (with this compound)Potential Advantage of Deuteration
Thermal Stability Standard C-H bond strengthHigher C-D bond strengthEnhanced stability at elevated temperatures
Chemical Resistance Susceptible to certain chemical degradation pathwaysPotentially slower reaction rates for degradationIncreased longevity in chemically aggressive environments
Photophysical Properties Standard vibrational and emission characteristicsAltered vibrational modes, potentially leading to changes in fluorescence or phosphorescenceTunable optical properties for sensors or displays
Neutron Scattering Analysis Standard neutron scattering contrastHigh neutron scattering contrastImproved characterization of polymer structure and dynamics

Integration into Ionic Liquids and Electrolyte Systems

Ionic liquids (ILs) are salts with low melting points that are gaining significant attention as electrolytes in batteries and other electrochemical devices due to their high ionic conductivity, low volatility, and thermal stability. ansto.gov.aunih.govscirp.orgtdl.orgnih.govnih.govfrontiersin.orgrsc.orgsigmaaldrich.comrsc.org Imidazolium-based cations are a cornerstone of many common ionic liquids. scirp.orgsigmaaldrich.com The synthesis of deuterated ionic liquids, including those derived from methylimidazolium, has been a subject of research to better understand their structural and dynamic properties, particularly at the electrode-electrolyte interface. ansto.gov.autdl.org

The incorporation of this compound into the cationic component of an ionic liquid offers a powerful tool for mechanistic studies. Techniques like neutron scattering can leverage the difference in neutron scattering cross-sections between protium (B1232500) and deuterium to elucidate the precise arrangement and orientation of ions within the electrolyte and at the electrode surface. ansto.gov.au This fundamental understanding is critical for designing next-generation batteries with improved performance and safety. While the direct impact on bulk properties like conductivity may be minimal, the insights gained from using deuterated components like this compound are invaluable for the rational design of more efficient electrolyte systems for lithium-ion batteries and other energy storage technologies. ansto.gov.au

Deuterated Imidazoles in Supramolecular Assemblies and Self-Healing Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to create complex, functional structures. mdpi.comwuxiapptec.com Self-healing materials, which can autonomously repair damage, often rely on reversible supramolecular bonds. beilstein-journals.orgresearchgate.netnih.govrug.nlucl.ac.uk Imidazole (B134444) and its derivatives are known to participate in various non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, making them valuable components in the design of supramolecular polymers and self-healing systems. beilstein-journals.orgresearchgate.netnih.gov

The use of this compound in these materials is a prospective research avenue. The subtle strengthening of hydrogen bonds involving deuterium (the "Ubbelohde effect") could influence the stability and dynamics of the supramolecular assembly. In self-healing materials, this could translate to altered healing efficiencies or mechanical properties. For instance, the rate of bond breaking and reformation, which is central to the healing process, could be fine-tuned by the selective incorporation of deuterated components. While extensive research specifically on this compound in this context is yet to be published, the foundational principles of isotope effects in supramolecular chemistry suggest a promising future for its application in creating more robust and responsive "smart" materials.

Integration into Advanced Analytical Probes and Sensing Technologies

The distinct mass of deuterium makes it an ideal isotopic label for a variety of analytical techniques. This compound is increasingly being recognized for its potential to enhance the sensitivity and accuracy of analytical measurements, particularly in complex biological and environmental samples.

Deuterium Labeling for Enhanced Tracing and Detection Limits in Complex Matrices

One of the most well-established applications of deuterated compounds is their use as internal standards in mass spectrometry (MS). wuxiapptec.comclearsynth.comcerilliant.comtandfonline.comchromatographyonline.comresearchgate.netrsc.orgnih.govchinesestandard.netmdpi.com In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound serves as an excellent internal standard for the quantification of 2-methylimidazole. researchgate.netnih.govchinesestandard.net Since its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. wuxiapptec.comchromatographyonline.com This allows for highly accurate and precise quantification, even in complex matrices where signal suppression or enhancement can be a significant problem. clearsynth.comtandfonline.com The use of stable isotope-labeled internal standards like this compound is crucial for reliable measurements in fields such as food safety, environmental monitoring, and metabolomics. nih.govmdpi.com

Table 2: Application of this compound as an Internal Standard

Analytical FieldAnalyteMatrixPurpose of AnalysisReference
Food Safety 2-Methylimidazole, 4-MethylimidazoleLicorice, Caramel ColorsQuantifying potentially harmful compounds formed during processing researchgate.netnih.gov
Environmental Monitoring Pesticide AnalogsWheat HayAccurate quantification of pesticide residues tandfonline.com
Metabolomics Endogenous MetabolitesBiological FluidsTracing metabolic pathways and quantifying metabolite levels mdpi.com

Isotopic Tags in Magnetic Resonance Imaging (MRI) Contrast Agents and Biosensors (in research contexts)

Deuterium Magnetic Resonance Imaging (MRI) is an emerging modality that detects the signal from deuterium nuclei instead of the protons targeted in conventional MRI. mdpi.comacs.orgoup.com This technique offers the potential for background-free imaging, as the natural abundance of deuterium in the body is very low. Consequently, deuterated compounds can be used as contrast agents to visualize specific biological processes or structures. acs.orgresearchgate.netismrm.org

While the direct use of this compound as an MRI contrast agent has not been extensively reported, the underlying principles are sound. Deuterated molecules, such as deuterated glucose, are being explored for metabolic imaging of tumors. mdpi.comoup.com In a research context, this compound could potentially be incorporated into larger molecules or nanoparticles targeted to specific tissues or disease sites. The deuterium signal would then provide a quantitative measure of the probe's accumulation. acs.org

In the field of biosensors, 2-methylimidazole is a key component in the synthesis of certain metal-organic frameworks, like ZIF-8, which have been used to construct electrochemical biosensors. researchgate.netresearchgate.net The introduction of a deuterated ligand like this compound could offer an additional analytical handle. For instance, the deuterium signal could be used in conjunction with other detection methods to provide multi-modal sensing capabilities or to study the sensor's interaction with its target in situ using techniques like solid-state NMR. This remains a speculative but promising area for future research.

Advancements in Deuterium Labeling Methodologies for Complex Molecules

The synthesis of deuterated molecules has evolved significantly from traditional methods to more sophisticated and selective techniques, enabling the precise incorporation of deuterium into complex structures. These advancements are crucial for accessing novel deuterated compounds, including this compound, and expanding their research applications.

Historically, deuterium labeling relied on straightforward but often harsh methods. These included acid or base-catalyzed hydrogen-deuterium exchange of enolizable protons and the use of deuterated reducing agents. chemrxiv.org While effective for certain molecules, these techniques often lack regioselectivity and can require multiple steps to achieve high levels of deuterium incorporation. chemrxiv.org

Modern methodologies have revolutionized the field, offering greater precision and efficiency. A cornerstone of this advancement is Hydrogen Isotope Exchange (HIE) , which allows for the direct replacement of protium (¹H) with deuterium (²H or D) at a late stage of a synthetic sequence. x-chemrx.com This is particularly advantageous for complex molecules as it avoids the need to redesign entire synthetic routes. x-chemrx.com

Transition-metal catalysis has been at the forefront of HIE advancements. A variety of transition metals are now employed to catalyze the deuteration of organic molecules with high selectivity:

Iridium-based catalysts , such as Crabtree's catalyst, are highly effective for the ortho-directed deuteration of arenes containing directing groups. acs.org

Ruthenium catalysts , including Ru/C, have been utilized for the site- and stereoselective deuterium labeling of carbohydrates under continuous flow conditions. researchgate.net

Palladium catalysts , often in the form of Pd/C, are used with D₂O and a catalytic amount of D₂ gas for labeling nucleobases. x-chemrx.com

Base metal catalysts , including nickel and cobalt, are gaining prominence as more sustainable and cost-effective alternatives to precious metals for HIE reactions. nih.gov Homogeneous iron, nickel, and cobalt catalysts have been recently developed, complementing traditional methods in activity and selectivity. nih.gov

Photocatalysis and electrochemistry represent emerging frontiers in deuterium labeling, offering milder and more environmentally friendly alternatives. cjcatal.com

Photocatalytic methods utilize visible light to initiate deuteration reactions. researchgate.net For instance, photoredox catalysis can achieve the deuteration of α-amino and formyl C-H bonds in drug molecules. chemrxiv.org

Electrochemical approaches provide a selective means of deuteration, often avoiding the harsh reagents and conditions associated with traditional methods. nih.gov Electrochemical reduction of (hetero)aryl halides using D₂O as the deuterium source is a practical and economical strategy. chinesechemsoc.org This method can proceed at room temperature without the need for metal catalysts or external reductants. chinesechemsoc.org

Flow chemistry is another significant advancement that enhances the efficiency and safety of deuteration reactions. ansto.gov.au Continuous flow processes allow for precise control over reaction parameters such as temperature and time, which can improve selectivity and minimize the decomposition of sensitive compounds. ansto.gov.au This technique is particularly beneficial for large-scale synthesis and has been successfully applied to the deuteration of nitrogen-containing heterocycles and pharmaceuticals using catalysts like Raney nickel. x-chemrx.com

These advanced methodologies are summarized in the table below:

MethodologyCatalyst/ReagentKey Features
Transition-Metal Catalyzed HIE Iridium, Ruthenium, Palladium, Nickel, CobaltHigh regioselectivity, late-stage functionalization.
Photocatalysis Molecular photocatalysts (e.g., Iridium complexes), semiconductor quantum dots (e.g., CdS)Mild reaction conditions, use of visible light as an energy source.
Electrochemistry Electron-driven reductionAvoids harsh reagents, high selectivity, uses D₂O as a deuterium source.
Flow Chemistry Various catalysts (e.g., Raney nickel, Pd/C)Enhanced safety and efficiency, precise control over reaction conditions, scalable.

These advancements collectively provide a powerful toolkit for the synthesis of complex deuterated molecules like this compound, paving the way for new research and applications.

Interdisciplinary Research Opportunities in Chemical Biology and Green Chemistry

The unique properties of deuterated compounds, such as the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, open up a wide array of interdisciplinary research opportunities, particularly in chemical biology and green chemistry.

In chemical biology , deuterated molecules like this compound serve as invaluable tools. 2-Methylimidazole itself is a precursor to several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections. wikipedia.org The deuterated version could be used to study the metabolic pathways of these drugs. The kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution, can be exploited to understand reaction mechanisms involving C-H bond cleavage. scielo.org.mx By strategically placing deuterium atoms, researchers can probe the active sites of enzymes and elucidate metabolic transformations. Furthermore, deuterated compounds are increasingly used as internal standards in mass spectrometry for quantitative analysis in metabolomics and proteomics, offering enhanced accuracy and sensitivity. scielo.org.mx The use of 2-methylimidazole as a ligand in coordination chemistry also suggests that its deuterated counterpart could be employed in the study of metalloenzymes and the development of novel metal-based therapeutics. ontosight.ai

The principles of green chemistry , which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis and application of deuterated compounds. The development of greener deuteration methodologies is an active area of research. For instance, the use of D₂O as a benign and inexpensive deuterium source is a significant step towards more sustainable synthesis. researchgate.net Electrochemical methods that use electrons as a "clean" reductant and operate at ambient temperature and pressure are inherently greener than traditional methods that may require high temperatures, pressures, or toxic reagents. oaepublish.com

Flow chemistry also contributes to the green credentials of deuteration by improving energy efficiency, minimizing waste, and allowing for safer handling of reagents. nih.gov The development of catalytic systems based on abundant base metals instead of precious metals further aligns with the goals of green chemistry. nih.gov

The intersection of chemical biology and green chemistry with deuterium labeling presents exciting future prospects. The design of more efficient and environmentally benign routes to key deuterated building blocks, including this compound, will accelerate their use in understanding biological systems and developing new therapeutic agents.

Conclusion

Summary of Key Methodological Contributions and Research Findings on 2-Methylimidazole-d3

Research focused specifically on this compound and related perdeuterated forms has yielded significant methodological contributions, particularly in the field of biophysical chemistry and materials science. A key research finding involves the use of solid-state deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy to study deuterated 2-methylimidazole (B133640) (2-MeIm) as a ligand bound to a mutant of cytochrome c peroxidase. goodinlab.com In these experiments, the deuterium NMR signals from the methyl-d3 group of the perdeuterated 2-MeIm sample were successfully observed, providing insights into the electronic structure and dynamics of the ligand within the enzyme's active site. goodinlab.com The study demonstrated that the methyl group on the imidazole (B134444) ring undergoes relatively unhindered motion, while the ring itself has limited movement, providing detailed information about ligand binding that would be difficult to obtain with other methods. goodinlab.com

Methodologically, the synthesis of deuterated 2-methylimidazole has been described, often involving heating the protonated compound in deuterium oxide (D₂O) with a catalyst like platinum(IV) oxide at high temperatures. rsc.org This process achieves high levels of deuterium enrichment, producing compounds like 2-mIM-d6, which are essential for subsequent research applications. rsc.org These deuterated isotopologues serve as critical tools for elucidating molecular structure, dynamics, and interactions at an atomic level.

Broader Implications of Deuterated Imidazole Research for Fundamental Chemical Sciences and Applied Technologies

The study of deuterated imidazoles, including this compound, has broader implications that extend across various scientific and technological domains. In medicinal chemistry and pharmacology, deuteration of imidazole-containing compounds is a strategic approach to improve pharmacokinetic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic processes governed by cytochrome P450 enzymes. nih.gov This "kinetic isotope effect" can enhance a drug's metabolic stability, prolong its half-life, and increase its exposure in the body, as demonstrated in studies of anti-tuberculosis agents and other therapeutic candidates. nih.govvulcanchem.com

In analytical and protein sciences, deuterated imidazoles are central to hydrogen-deuterium exchange mass spectrometry (HDX-MS). This powerful technique leverages the exchange rate of imidazole protons (or deuterons) to probe protein structure, conformation, and dynamics. researchgate.net For instance, the rate of H/D exchange at the C2 position of the imidazole ring in histidine residues is pH-dependent and can be used to determine the pKa values of individual histidines within a protein, offering insights into the local microenvironment and protein function. researchgate.netnih.gov Furthermore, this method has been adapted to detect post-translational modifications like histidine phosphorylation, as phosphorylation dramatically slows the deuterium exchange rate. nih.gov

In materials science, deuterated 2-methylimidazole is used to synthesize deuterated zeolitic imidazolate frameworks (ZIFs), a class of metal-organic frameworks (MOFs). rsc.orgrsc.org Studying these deuterated ZIFs with techniques like 2H NMR provides a molecular-level understanding of the framework's dynamics, such as the motion of the imidazolate linkers. rsc.org This fundamental knowledge is crucial for designing and optimizing MOFs for applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Identification of Unaddressed Challenges and Future Avenues for Scholarly Investigation

Despite the significant progress, several challenges and opportunities for future investigation remain in the field of deuterated imidazole research.

Unaddressed Challenges:

Synthetic Scalability: While laboratory-scale syntheses of deuterated imidazoles are established, scaling these processes to meet potential commercial demand for applications like drug manufacturing remains a significant hurdle. vulcanchem.com The often harsh conditions required for deuteration, such as high temperatures, can complicate large-scale production. goodinlab.com

Mechanistic Clarity: In some complex biological reactions, the precise role and behavior of imidazole intermediates are not fully understood. While deuterium exchange studies provide strong evidence for certain mechanisms, such as the involvement of carbene intermediates, further detailed mechanistic investigations are often required for complete clarity. acs.org

Analytical Complexity: The analysis of deuterated compounds, particularly within complex biological matrices, can be challenging. While techniques like NMR and mass spectrometry are powerful, they require specialized instrumentation and expertise.

Future Avenues for Scholarly Investigation:

Advanced Synthetic Methods: There is a need for the development of more efficient, scalable, and milder methods for deuterating imidazole rings. Innovations in areas like catalytic deuteration and continuous-flow chemistry could provide viable solutions to the current challenges of scale-up. vulcanchem.com

Expanded Applications in Pharmacology: The successful use of deuteration to improve drug metabolism suggests that this strategy could be applied to a wider range of imidazole-containing drug candidates to enhance their therapeutic potential. nih.gov

Probing Complex Biological Systems: Future research could apply HDX-MS and solid-state NMR with deuterated imidazoles to investigate increasingly complex biological systems, such as large protein complexes, membrane proteins, and protein-nucleic acid interactions, to gain deeper functional and structural insights. researchgate.net

Advanced Materials Development: The use of this compound and other deuterated linkers in the synthesis of MOFs is a promising area. rsc.orgrsc.org Future work could focus on designing novel deuterated linkers to create materials with tailored dynamic properties for specific applications in sensing, controlled release, and catalysis. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-Methylimidazole-d³, and how do deuteration levels impact reaction yields?

Deuteration of 2-Methylimidazole typically involves isotopic exchange or custom synthesis using deuterated precursors. For 2-Methylimidazole-d³, methods include reacting deuterated methylamine with glyoxal under acidic conditions or using deuterated solvents to enhance isotopic purity . Key considerations:

  • Catalyst selection : Acidic catalysts (e.g., DCl) improve proton-deuterium exchange efficiency.
  • Purification : Column chromatography with deuterated solvents (e.g., D₂O) minimizes contamination.
  • Yield trade-offs : Higher deuteration (>98 atom% D) often reduces yields due to kinetic isotope effects, requiring iterative optimization .

Q. How should researchers characterize the isotopic purity and structural integrity of 2-Methylimidazole-d³?

A multi-technique approach is recommended:

  • NMR : ¹H NMR detects residual protons; deuterium incorporation is confirmed by signal suppression in proton-rich regions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 85.12 for C₄H₃D₃N₂⁺) and deuteration ratios .
  • Elemental Analysis : Combustion analysis quantifies %C, %H, and %D, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling 2-Methylimidazole-d³ in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact, as non-deuterated analogs are irritants .
  • Waste disposal : Segregate deuterated waste to prevent isotopic contamination in standard chemical streams .

Advanced Research Questions

Q. How does deuteration of 2-Methylimidazole influence its coordination chemistry in metal-organic frameworks (MOFs)?

Deuteration alters ligand flexibility and metal-ligand bond dynamics. In ZIF-67 analogs, 2-Methylimidazole-d³ increases framework thermal stability (e.g., decomposition temperature rises by ~15°C) due to stronger C-D···metal interactions . Methodological steps:

  • Synthesis : Solvothermal reactions with deuterated ligands and Zn²⁺/Co²⁺ salts.
  • Characterization : Neutron diffraction clarifies deuterium positioning in MOF pores .
  • Performance testing : Compare CO₂ adsorption capacities between deuterated/non-deuterated frameworks .

Q. What strategies resolve contradictions in reported catalytic activities of deuterated imidazole derivatives?

Discrepancies often arise from isotopic effects on reaction kinetics. For example, in acid-catalyzed reactions:

  • Kinetic studies : Use stopped-flow spectroscopy to measure deuterium’s impact on activation energy (e.g., kH/kD ≈ 2–3 for proton-transfer steps) .
  • Computational modeling : DFT simulations of transition states differentiate electronic vs. steric deuteration effects .
  • Meta-analysis : Compare data across solvent systems (e.g., D₂O vs. H₂O) to isolate isotopic contributions .

Q. How can 2-Methylimidazole-d³ improve deuterium labeling in pharmacological studies?

Its stable deuterium atoms serve as tracers in metabolic pathways. Applications include:

  • Drug metabolism : Incubate deuterated compounds with liver microsomes; track deuterium retention via LC-MS to identify metabolic hotspots .
  • Protein binding assays : Use 2-Methylimidazole-d³ in Surface Plasmon Resonance (SPR) to quantify binding affinity changes induced by deuteration .

Methodological Considerations Table

Research ObjectiveKey TechniqueCritical ParametersReference
Isotopic purity verificationHigh-resolution MSResolution >30,000; D/H ratio calibration
MOF synthesisSolvothermal reactionTemperature (80–120°C); solvent deuterium content
Metabolic tracingLC-MS/MSCollision energy optimization for deuterated ions

Contradiction Analysis Framework

Identify outliers : Compare catalytic turnover numbers (TON) across studies using standardized conditions .

Control variables : Replicate experiments with identical deuteration levels and solvent systems .

Publish negative results : Document failed deuteration attempts to refine best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.